N-(4-bromo-3-methylphenyl)oxan-4-amine
Description
N-(4-Bromo-3-methylphenyl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring with an amine group at the 4-position, substituted by a 4-bromo-3-methylphenyl moiety. This structure combines lipophilic (bromo, methyl) and hydrogen-bonding (amine) groups, making it a candidate for pharmacological studies, particularly in antimicrobial applications . Its molecular formula is C₁₂H₁₆BrNO, with a calculated molecular weight of 270.16 g/mol.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
GZCHYDKBBIJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCOCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)oxan-4-amine typically involves the reaction of 4-bromo-3-methylaniline with oxirane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)oxan-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)oxan-4-amine is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxan-4-amine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Structural and Functional Differences:
The 3-bromo-4-chlorophenyl derivative includes a halogenated aryl group but differs in substitution pattern and linker (CH₂ vs. direct N-aryl bond), which may alter pharmacokinetics.
Core Heterocycle :
- Oxane (tetrahydropyran) provides a six-membered oxygen-containing ring with conformational flexibility, whereas dihydrooxazine introduces a nitrogen atom in the ring, altering electronic properties and hydrogen-bonding capacity.
Biological Activity
N-(4-bromo-3-methylphenyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
The presence of the bromine atom and the oxanamine moiety contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action includes:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as alkaline phosphatase (ALP), which plays a critical role in various physiological processes. The compound acts as a competitive inhibitor, with an IC50 value of approximately 1.469 µM, indicating its potency in enzyme inhibition .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against multidrug-resistant strains, such as XDR-Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values for various derivatives range from 6.25 mg/mL to 50 mg/mL, suggesting varying degrees of efficacy against bacterial pathogens .
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through pathways involving apoptosis and cell cycle regulation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target/Organism | MIC (mg/mL) | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antibacterial | XDR-Salmonella Typhi | 6.25 - 50 | - | Effective against resistant strains |
| Enzyme Inhibition | Alkaline Phosphatase | - | 1.469 ± 0.02 | Competitive inhibitor |
| Anticancer | Various cancer cell lines | - | - | Potential apoptotic effects observed |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study focusing on the antibacterial properties of various derivatives of this compound, it was found that the most potent derivative had an MIC of 6.25 mg/mL against XDR-Salmonella Typhi, highlighting its potential as a therapeutic agent against resistant infections .
- Enzyme Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor for alkaline phosphatase, which is crucial for understanding its pharmacological profile and potential applications in treating diseases where ALP is implicated .
- Molecular Docking Studies : Docking studies indicated strong binding interactions between this compound and target proteins, with favorable binding energies suggesting its efficacy as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
